molecular formula C3H7BrO2 B122426 2-Bromo-1,3-propanediol CAS No. 4704-87-4

2-Bromo-1,3-propanediol

Cat. No. B122426
CAS RN: 4704-87-4
M. Wt: 154.99 g/mol
InChI Key: HULFLYYUFHXCLJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-propanediol (also known as 2-bromopropane-1,3-diol) is an organic compound with the molecular formula C3H7BrO2 . It has a molecular weight of 154.99 g/mol . The compound is also known by other names such as Glycerol beta-bromohydrin .


Molecular Structure Analysis

The IUPAC name for 2-Bromo-1,3-propanediol is 2-bromopropane-1,3-diol . The InChI representation is InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 . The compound has a total of 2 hydrogen bond donors and 2 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

2-Bromo-1,3-propanediol has a molecular weight of 154.99 g/mol . It has a topological polar surface area of 40.5 Ų . The compound has a complexity of 28 .

Scientific Research Applications

Safety and Hazards

2-Bromo-1,3-propanediol may cause serious damage to eyes . It may also be harmful in contact with skin and if swallowed . It is recommended to wear personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and avoid breathing dust .

properties

IUPAC Name

2-bromopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULFLYYUFHXCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436849
Record name 2-Bromo-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-propanediol

CAS RN

4704-87-4
Record name 2-Bromo-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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